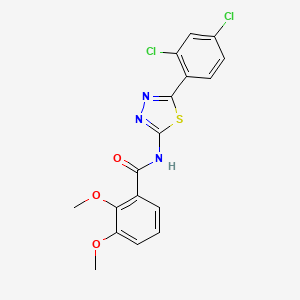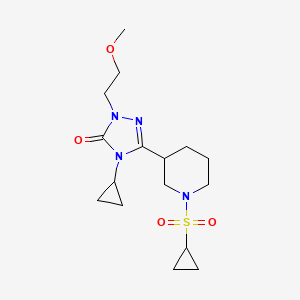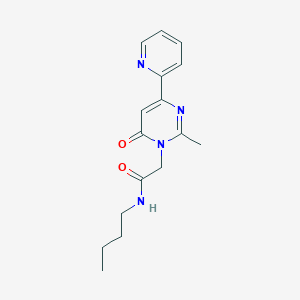
N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methylphenyl)-1,3-benzothiazol-2-amine, commonly referred to as CMBA, is an organosulfur compound with a range of applications in the scientific, medical, and industrial fields. CMBA is a white, crystalline solid with a melting point of 132-133°C and a boiling point of 305-306°C. It is soluble in water and ethanol, but insoluble in acetone and ethyl acetate. CMBA has a molecular weight of 206.66 g/mol and a molecular formula of C9H9ClN2S.
Scientific Research Applications
Antitumor Properties
Research highlights the potent and selective antitumor activity of 2-(4-aminophenyl)benzothiazoles against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism, though not fully understood, suggests that metabolism plays a crucial role. The compound's selective activity is attributed to its biotransformation and uptake by sensitive cell lines, with N-acetylation and oxidation being the primary metabolic transformations. For instance, N-acetylation drastically affects the chemotherapeutic efficacy in vitro, while retaining selective antitumor activity in halogenated congeners (Chua et al., 1999). Further, amino acid conjugation has been employed to improve solubility and bioavailability, demonstrating significant growth inhibition in tumor models (Bradshaw et al., 2002).
Metabolic Studies
Metabolic studies of benzothiazole derivatives reveal that selective cytochrome P450 1A1 induction and metabolism are key to their antitumor efficacy. The metabolic inactivation is counteracted by structural modifications, such as isosteric replacement and conjugation with amino acids, enhancing the compounds' pharmacokinetic profiles and therapeutic potentials (Bradshaw et al., 2002).
Antimicrobial and Corrosion Inhibition
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities and potential as corrosion inhibitors. These compounds exhibit significant bioactivity and provide a promising approach for addressing bacterial infections and corrosion protection (Nayak & Bhat, 2023).
Enzyme Inhibition
Investigations into enzyme inhibition properties of benzothiazole derivatives have shown potential in targeting various enzymes. These studies are crucial for understanding the compounds' mechanisms of action and for developing targeted therapies (Mustafa et al., 2014).
Mechanism of Action
Mode of Action
The exact mode of action of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine It is known that many benzothiazole derivatives exhibit biological activity by interacting with various enzymes and receptors in the body . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-9-6-7-10(8-11(9)15)16-14-17-12-4-2-3-5-13(12)18-14/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKNHIGKSUUWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2604484.png)


![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2604490.png)

![1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604492.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2604497.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2604498.png)

![4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile](/img/structure/B2604500.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2604502.png)
![Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2604504.png)